2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol
Overview
Description
2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group at the 6th position of the naphthalene ring and a butanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-2-naphthaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction using a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding alcohol.
Reduction: The intermediate product is then reduced to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces various alcohol derivatives.
Substitution: Produces substituted naphthalene derivatives.
Scientific Research Applications
2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal activities.
Materials Science: The compound can be used in the development of materials with specific optical properties.
Biological Studies: It is used in studies involving enzyme inhibition and molecular docking to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-2-naphthyl)propionic acid: Known for its anti-inflammatory properties.
6-Methoxy-2-naphthaldehyde: Used in organic synthesis and as a diagnostic reagent.
Uniqueness
2-(6-Methoxynaphthalen-2-yl)-3-methylbutan-2-ol is unique due to its specific structure, which combines a naphthalene ring with a butanol side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)-3-methylbutan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O2/c1-11(2)16(3,17)14-7-5-13-10-15(18-4)8-6-12(13)9-14/h5-11,17H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COJZEZPUSAFEMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201184926 | |
Record name | 2-Naphthalenemethanol, 6-methoxy-α-methyl-α-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443306-65-7 | |
Record name | 2-Naphthalenemethanol, 6-methoxy-α-methyl-α-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443306-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenemethanol, 6-methoxy-α-methyl-α-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201184926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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